molecular formula C8H7FN2O2 B8715146 N-(3-fluorophenyl)-2-(N-hydroxyimino)acetamide

N-(3-fluorophenyl)-2-(N-hydroxyimino)acetamide

Cat. No.: B8715146
M. Wt: 182.15 g/mol
InChI Key: RRBDCMDWXUILBY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(N-hydroxyimino)acetamide is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-(N-hydroxyimino)acetamide typically involves the following steps: 1

Properties

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H7FN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)

InChI Key

RRBDCMDWXUILBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of chloral hydrate (0.819 g) in water (25 ml) was treated with sodium sulfate (5.10 g), 3-fluoroaniline (0.43 ml), concentrated hydrochloric acid (0.3 ml), and hydroxylamine hydrochloride (0.938 g). The mixture was warmed to 80° C. for 2 hours then allowed to cool and then filtered. The solid was washed with water and then dried in air for 16 hours to afford N-(3-fluoro-phenyl)-2-hydroxyimino-acetamide (0.756 g) as a buff solid. LC-MS (METHOD B): RT=2.51 minutes; 181 (M+H)+.
Quantity
0.819 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.938 g
Type
reactant
Reaction Step Two

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